molecular formula C21H16ClN3 B407518 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine CAS No. 361467-84-7

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B407518
CAS No.: 361467-84-7
M. Wt: 345.8g/mol
InChI Key: NKKIFCWYSJVFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative known for its potential applications in various scientific fields. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with ortho-substituted benzoyl chlorides under acidic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the quinazoline core structure enhances its reactivity and potential as a pharmacologically active compound.

Properties

IUPAC Name

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIFCWYSJVFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.